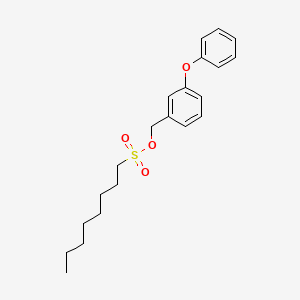

(3-Phenoxyphenyl)methyl octane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Phenoxyphenyl)methyl octane-1-sulfonate is an organic compound with a complex structure that includes a phenoxyphenyl group attached to a methyl octane-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl octane-1-sulfonate typically involves the reaction of (3-phenoxyphenyl)methanol with octane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(3−Phenoxyphenyl)methanol+octane-1-sulfonyl chloride→(3−Phenoxyphenyl)methyl octane-1-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl octane-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The phenoxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and reduced derivatives.

Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

(3-Phenoxyphenyl)methyl octane-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl octane-1-sulfonate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (3-Phenoxyphenyl)methyl butane-1-sulfonate

- (3-Phenoxyphenyl)methyl hexane-1-sulfonate

- (3-Phenoxyphenyl)methyl decane-1-sulfonate

Uniqueness

(3-Phenoxyphenyl)methyl octane-1-sulfonate is unique due to its specific chain length and the combination of the phenoxyphenyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

(3-Phenoxyphenyl)methyl octane-1-sulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological interactions, and research findings, supported by data tables and case studies.

Structural Characteristics

The compound is characterized by the following structural features:

- Phenoxy Group : Enhances hydrophobic interactions.

- Phenyl Ring : Provides stability and potential for electrophilic substitution.

- Aliphatic Sulfonate Moiety : Increases water solubility and reactivity.

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), oxygen (O), and sulfur (S), which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Phenoxy Group : Reaction of phenol with an appropriate alkyl halide.

- Sulfonation : Introduction of the sulfonate group using sulfonyl chloride.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antibacterial properties, potentially inhibiting various bacterial strains.

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, although specific mechanisms remain to be elucidated.

Interaction Studies

Interaction studies have utilized techniques such as molecular docking and surface plasmon resonance to assess binding affinities to biological targets. These studies indicate that:

- The compound interacts with proteins involved in metabolic pathways, suggesting potential therapeutic applications.

- Its sulfonate group allows for nucleophilic substitution reactions, enhancing its reactivity with biological molecules.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylmethyl sulfonate | Methyl group on phenyl | Moderate antibacterial properties |

| Octylphenol sulfonate | Octyl chain attached to phenol | Endocrine disruptor |

| Benzyl sulfonate | Simple benzene ring with sulfonate | Antimicrobial activity |

| 4-(Phenoxy)benzenesulfonic acid | Similar phenoxy group but more acidic | Used in dye manufacturing |

The uniqueness of this compound lies in its specific combination of hydrophobic and hydrophilic properties due to the long alkane chain and sulfonate group, which may enhance its solubility and bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against common bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced cytokine levels in vitro, suggesting a potential role in managing inflammation-related conditions.

Properties

CAS No. |

918313-31-2 |

|---|---|

Molecular Formula |

C21H28O4S |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(3-phenoxyphenyl)methyl octane-1-sulfonate |

InChI |

InChI=1S/C21H28O4S/c1-2-3-4-5-6-10-16-26(22,23)24-18-19-12-11-15-21(17-19)25-20-13-8-7-9-14-20/h7-9,11-15,17H,2-6,10,16,18H2,1H3 |

InChI Key |

LOXCOHKLVGWMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.